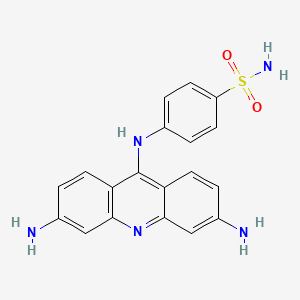
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by the presence of benzyl and chlorobenzyl groups attached to the isoquinoline core, along with methoxy substituents at the 6 and 7 positions
准备方法
The synthesis of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.
Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Benzylation and Chlorobenzylation: The benzyl and chlorobenzyl groups can be introduced through Friedel-Crafts alkylation reactions using benzyl chloride and 4-chlorobenzyl chloride, respectively, in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted isoquinolines and their derivatives.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It may find applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and exerting its therapeutic effects.
相似化合物的比较
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline can be compared with other similar compounds, such as:
1-Benzyl-4-(4-chlorobenzyl)piperazine: This compound shares the benzyl and chlorobenzyl groups but has a piperazine core instead of an isoquinoline core.
1-Benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine: This compound also contains the benzyl and chlorobenzyl groups but includes a sulfonyl group attached to the piperazine core.
The uniqueness of this compound lies in its isoquinoline core and the presence of methoxy groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
62334-31-0 |
|---|---|
分子式 |
C25H22ClNO2 |
分子量 |
403.9 g/mol |
IUPAC 名称 |
1-benzyl-4-[(4-chlorophenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C25H22ClNO2/c1-28-24-14-21-19(12-18-8-10-20(26)11-9-18)16-27-23(22(21)15-25(24)29-2)13-17-6-4-3-5-7-17/h3-11,14-16H,12-13H2,1-2H3 |
InChI 键 |
QFSYPUUAQODKGQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=CN=C2CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)

![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)

![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![5H-Cyclohepta[d]pyrimidine](/img/structure/B12906758.png)
![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)


